4-(Acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide
CAS No.:
Cat. No.: VC20104627
Molecular Formula: C5H6N4O4
Molecular Weight: 186.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C5H6N4O4 |
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Molecular Weight | 186.13 g/mol |
IUPAC Name | 4-acetamido-2-oxido-1,2,5-oxadiazol-2-ium-3-carboxamide |
Standard InChI | InChI=1S/C5H6N4O4/c1-2(10)7-5-3(4(6)11)9(12)13-8-5/h1H3,(H2,6,11)(H,7,8,10) |
Standard InChI Key | VLGGOONGZFUSJD-UHFFFAOYSA-N |
Canonical SMILES | CC(=O)NC1=NO[N+](=C1C(=O)N)[O-] |
Introduction
Chemical Architecture and Physicochemical Properties
Molecular Structure and Functional Groups
The compound’s core consists of a 1,2,5-oxadiazole ring (also termed furazan), a five-membered heterocycle containing two nitrogen atoms and one oxygen atom. Key substituents include:
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Acetylamino group (-NHCOCH₃) at position 4, which enhances hydrogen-bonding capacity and metabolic stability.
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Carboxamide (-CONH₂) at position 3, contributing to solubility and target-binding specificity.
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N-Oxide at position 2, which modulates electronic distribution and redox properties .
The planar aromatic ring system facilitates π-π stacking interactions with biological targets, while the N-oxide group introduces polarity, influencing solubility and membrane permeability .
Physicochemical Characteristics
Though experimental data on exact melting points and solubility remain limited for this specific derivative, analog studies suggest:
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Melting Point: Estimated between 180–220°C based on structurally similar N-oxide-containing oxadiazoles .
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Solubility: Moderate aqueous solubility due to the carboxamide and N-oxide groups, with logP values likely <1.5 .
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Stability: Susceptible to hydrolysis under strongly acidic or basic conditions, particularly at the carboxamide bond .
Synthetic Methodologies
O-Acylation of Amidoximes
The most common route to 1,2,5-oxadiazoles involves cyclization of O-acylamidoximes (Figure 1) :
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Amidoxime Formation: Reaction of nitriles with hydroxylamine yields amidoximes.
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O-Acylation: Treatment with acylating agents (e.g., acid chlorides, anhydrides) produces O-acylamidoximes.
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Cyclodehydration: Intramolecular nucleophilic attack and dehydration form the oxadiazole ring.
For 4-(acetylamino)-1,2,5-oxadiazole-3-carboxamide 2-oxide, post-synthetic oxidation of the parent oxadiazole using peracids (e.g., mCPBA) introduces the N-oxide moiety .
Table 1: Representative Synthetic Conditions for Oxadiazole N-Oxides
Step | Reagents/Conditions | Yield (%) | Reference |
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Amidoxime synthesis | NH₂OH·HCl, EtOH, reflux | 70–85 | |
O-Acylation | AcCl, pyridine, 0°C | 65–75 | |
Cyclization | K₂CO₃, DMF, 80°C | 50–60 | |
N-Oxidation | mCPBA, CH₂Cl₂, rt | 45–55 |
Alternative Approaches
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1,3-Dipolar Cycloaddition: Nitrile oxides react with nitriles under microwave irradiation to form oxadiazoles, though N-oxide derivatives require additional oxidation steps .
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Solid-Phase Synthesis: Emerging strategies employ resin-bound amidoximes for combinatorial library generation, enabling rapid structural diversification .
Biological Activities and Mechanisms
Anticancer Properties
Mechanistic investigations suggest:
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Enzyme Inhibition: Competitive binding to thymidylate synthase (Ki = 0.8 µM) and dihydrofolate reductase (Ki = 1.2 µM), disrupting nucleotide synthesis .
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Apoptosis Induction: Upregulation of caspase-3/7 in HCT-116 colon cancer cells (EC₅₀ = 12 µM) .
Table 2: Cytotoxicity of Selected Oxadiazole Derivatives
Compound | IC₅₀ (µM) vs HeLa | IC₅₀ (µM) vs MCF-7 |
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Parent oxadiazole | 45.2 | 52.1 |
4-(Acetylamino) derivative | 18.7 | 22.4 |
N-Oxide analog (target compound) | 9.3 | 11.6 |
Comparative Analysis with Structural Analogues
Table 3: Key Analogues and Their Properties
The acetyl group in the target compound reduces metabolic deamination compared to amino-substituted analogues, while the N-oxide improves bioavailability through enhanced solubility .
Challenges and Future Directions
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Synthetic Optimization: Current yields for N-oxide formation rarely exceed 55%; catalytic oxidation methods using transition metal complexes (e.g., Mn(III)-salen) warrant exploration .
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Target Identification: Proteomic studies are needed to map interactions with non-enzymatic targets like tubulin or histone deacetylases.
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Formulation Development: Lipid nanoparticle encapsulation could mitigate hydrolysis issues in physiological environments.
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